molecular formula C15H32O11 B14161486 Einecs 257-282-5 CAS No. 51555-31-8

Einecs 257-282-5

Cat. No.: B14161486
CAS No.: 51555-31-8
M. Wt: 388.41 g/mol
InChI Key: GJHUJABURIHIJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaglycerol can be synthesized through the polymerization of glycerol under specific conditions. The process involves heating glycerol in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to promote the formation of ether bonds between glycerol molecules. The reaction is typically carried out at elevated temperatures (around 200°C) to achieve the desired polymerization .

Industrial Production Methods

In industrial settings, pentaglycerol is produced using a similar polymerization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of pentaglycerol .

Chemical Reactions Analysis

Types of Reactions

Pentaglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentaglycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentaglycerol is primarily related to its polyol nature. The multiple hydroxyl groups allow it to form hydrogen bonds with other molecules, enhancing its solubility and stability. In biological systems, pentaglycerol can interact with proteins and enzymes, stabilizing their structure and function. It also acts as a humectant, retaining moisture and preventing dehydration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pentaglycerol

Pentaglycerol is unique due to its higher number of hydroxyl groups compared to glycerol, sorbitol, and xylitol. This gives it superior binding and stabilizing properties, making it more effective in applications requiring strong hydrogen bonding and moisture retention .

Properties

CAS No.

51555-31-8

Molecular Formula

C15H32O11

Molecular Weight

388.41 g/mol

IUPAC Name

3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

InChI

InChI=1S/C15H32O11/c16-1-11(18)3-23-5-13(20)7-25-9-15(22)10-26-8-14(21)6-24-4-12(19)2-17/h11-22H,1-10H2

InChI Key

GJHUJABURIHIJO-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O

Origin of Product

United States

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